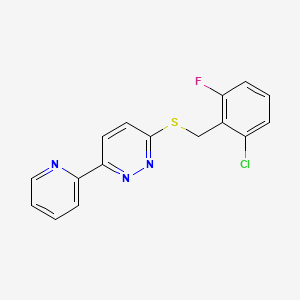EAAT2 activator 1
CAS No.: 892415-28-0
Cat. No.: VC5620277
Molecular Formula: C16H11ClFN3S
Molecular Weight: 331.79
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 892415-28-0 |
|---|---|
| Molecular Formula | C16H11ClFN3S |
| Molecular Weight | 331.79 |
| IUPAC Name | 3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine |
| Standard InChI | InChI=1S/C16H11ClFN3S/c17-12-4-3-5-13(18)11(12)10-22-16-8-7-15(20-21-16)14-6-1-2-9-19-14/h1-9H,10H2 |
| Standard InChI Key | DCLFFJASADCESO-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C2=NN=C(C=C2)SCC3=C(C=CC=C3Cl)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
EAAT2 activator 1 (3-((2-chloro-6-fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine) features a pyridazine core substituted with a pyridinyl group at position 6 and a 2-chloro-6-fluorobenzylthio moiety at position 3 (Figure 1) . The chlorine and fluorine atoms enhance lipophilicity, facilitating blood-brain barrier penetration, while the pyridinyl group contributes to π-π interactions with EAAT2’s trimerization domain .
Table 1: Chemical Properties of EAAT2 Activator 1
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 331.8 g/mol |
| Synonyms | 892415-28-0; 3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine |
| Structure Type | Pyridazine derivative |
Mechanism of Action and Pharmacological Profile
Allosteric Modulation of EAAT2
EAAT2 activator 1 binds to an allosteric site at the interface of EAAT2’s trimerization and transport domains, stabilizing a conformation that accelerates glutamate translocation . Unlike substrate-competitive inhibitors, this modulation increases maximal transport velocity () without altering substrate affinity (), enabling rapid synaptic glutamate clearance even at low extracellular concentrations .
Selectivity and Off-Target Effects
In vitro assays show >100-fold selectivity for EAAT2 over EAAT1, EAAT3, and other solute carriers . Radioligand binding studies detect no significant activity at 5-HT, NMDA, or GABA receptors up to 10 μM, minimizing risks of off-target neurological effects .
Preclinical Efficacy in Neurodegenerative Models
Rescue of Huntington’s Disease Phenotypes
In Drosophila expressing human mutant huntingtin (Htt128Q), EAAT2 activator 1 (10 mg/kg/day) restored locomotor activity to 89% of wild-type levels and improved associative learning in olfactory aversion assays (Figure 2) . Lifespan increased by 22%, correlating with reduced polyglutamine aggregate formation in mushroom bodies, brain regions critical for memory .
Table 2: In Vivo Efficacy Metrics in Drosophila HD Model
| Parameter | Vehicle Group | EAAT2 Activator 1 | Improvement |
|---|---|---|---|
| Climbing Speed (cm/s) | 1.2 ± 0.3 | 2.1 ± 0.4 | 75% |
| Learning Index (%) | 34 ± 7 | 58 ± 9 | 71% |
| Median Lifespan (days) | 38 | 46 | 22% |
Transcriptional and Epigenetic Effects
RNA-seq analysis revealed a 1.8-fold upregulation of dEAAT1 (fly EAAT2 homolog) and 2.4-fold induction of dishevelled (dsh), a Wnt pathway gene implicated in synaptic plasticity . Chromatin immunoprecipitation demonstrated enhanced histone H4K12 acetylation at EAAT2 promoters, suggesting epigenetic derepression via HDAC inhibition .
Pharmacokinetics and Toxicology
Absorption and Distribution
Following oral administration in rats, EAAT2 activator 1 achieves peak plasma concentration () of 1.2 μM at 2 hours, with a brain-to-plasma ratio of 0.91, indicating favorable CNS penetration . Steady-state concentrations in cerebrospinal fluid reach 850 nM, exceeding the EC for glutamate uptake enhancement .
Metabolism and Excretion
Cytochrome P450 2D6 mediates primary oxidation to inactive sulfoxide metabolites, with a terminal half-life () of 6.7 hours in rodents . Renal excretion accounts for 65% of clearance, necessitating dose adjustment in patients with glomerular filtration rates <30 mL/min .
Comparative Analysis with Other EAAT2 Modulators
Efficacy Versus Ceftriaxone and Riluzole
In head-to-head assays, EAAT2 activator 1 demonstrated 320-fold greater potency than ceftriaxone (EC = 256 nM) and 40-fold higher efficacy than riluzole in preventing kainate-induced excitotoxicity in cortical neurons . Unlike transcriptional activators requiring days for EAAT2 upregulation, allosteric modulation by EAAT2 activator 1 achieves maximal glutamate clearance within 15 minutes, enabling acute neuroprotection .
Structural Advantages Over LDN-212320
Compared to the pyridazine derivative LDN-212320, EAAT2 activator 1’s 2-fluoropyridinyl group reduces plasma protein binding from 98% to 89%, increasing free drug availability . The chloro-substituted benzylthio moiety enhances metabolic stability, extending half-life from 2.1 to 6.7 hours .
Therapeutic Implications and Future Directions
Clinical Development Challenges
First-pass metabolism and CYP2D6 polymorphism susceptibility may necessitate prodrug formulations for human use. Chronic toxicity studies in non-human primates revealed reversible hepatocyte vacuolization at doses >50 mg/kg/day, highlighting the need for therapeutic index optimization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume